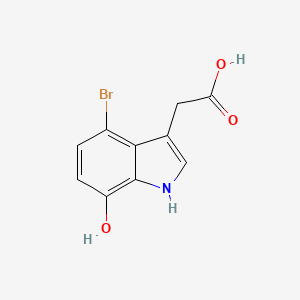

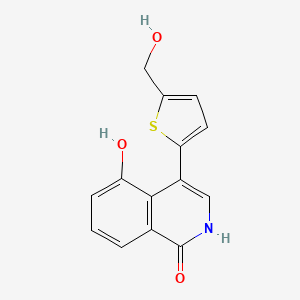

![molecular formula C18H15BO2 B11849952 [3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)

[3-(3-phenylphenyl)phenyl]boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-(3-フェニルフェニル)フェニル]ボロン酸は、ボロン酸類に属する有機化合物です。ボロン酸は、2つのヒドロキシル基と有機置換基に結合したホウ素原子を特徴としています。この特定の化合物は、ホウ素原子に結合した3つのフェニル基を持つ複雑な芳香族構造を特徴としています。ボロン酸は、特に鈴木・宮浦クロスカップリング反応による炭素-炭素結合の形成において、有機合成で広く使用されています。

準備方法

合成ルートと反応条件

[3-(3-フェニルフェニル)フェニル]ボロン酸の合成は、通常、次の手順を含みます。

アリールグリニャール試薬の形成: 合成は、アリールグリニャール試薬の調製から始まります。これは、アリールハライドとマグネシウムを無水エーテル中で反応させることで達成されます。

ホウ素化合物との反応: アリールグリニャール試薬は、次にホウ素を含む化合物(トリメチルボレートなど)と反応させて、ボロン酸エステルを形成します。

加水分解: ボロン酸エステルは、酸性条件下で加水分解され、目的のボロン酸が得られます。

工業生産方法

[3-(3-フェニルフェニル)フェニル]ボロン酸の工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。これには、連続フロー反応器、自動化システム、および厳しい品質管理対策の使用が含まれ、高収率と純度が保証されます。

化学反応の分析

反応の種類

[3-(3-フェニルフェニル)フェニル]ボロン酸は、次を含むさまざまな化学反応を起こします。

鈴木・宮浦クロスカップリング: この反応は、パラジウム触媒と塩基の存在下で、ボロン酸とアリールまたはビニルハライドをカップリングさせることを含みます。主な生成物は、ビアリールまたは置換アルケンです。

酸化: ボロン酸は、対応するフェノールを形成するために酸化することができます。

還元: ボロン酸の還元により、対応するボランまたはボロン酸エステルが得られます。

置換: ボロン酸基は、さまざまな求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件

パラジウム触媒: 鈴木・宮浦クロスカップリング反応で使用されます。

塩基: 炭酸カリウムや水酸化ナトリウムなど。

酸化剤: 過酸化水素や過ホウ酸ナトリウムなど。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

主な製品

ビアリール: 鈴木・宮浦クロスカップリングによって形成されます。

フェノール: 酸化によって形成されます。

ボランとボロン酸エステル: 還元によって形成されます。

科学的研究の応用

化学

[3-(3-フェニルフェニル)フェニル]ボロン酸は、有機合成、特に複雑な芳香族化合物の形成で広く使用されています。それは、医薬品、農薬、および先端材料の合成で広く使用されている鈴木・宮浦クロスカップリング反応における重要な試薬です。

生物学と医学

生物学的研究では、ボロン酸は、特にプロテアーゼやキナーゼなどの酵素阻害剤として使用されます。それらは、薬物送達システムにおける可能性と、癌や糖尿病などの病気に対する治療薬としても調査されています。

産業

産業部門では、[3-(3-フェニルフェニル)フェニル]ボロン酸は、ポリマー、電子材料の製造、およびさまざまなファインケミカルの合成における中間体として使用されています。

作用機序

鈴木・宮浦クロスカップリングにおける[3-(3-フェニルフェニル)フェニル]ボロン酸の作用機序は、アリールまたはビニルハライドとのトランスメタル化を受けるパラジウム-ホウ素錯体の形成を伴います。これは、目的のビアリールまたは置換アルケンを形成するために還元的脱離が続きます。ボロン酸基は求核剤として作用し、アリール基のパラジウム触媒への転移を促進します。

類似化合物の比較

類似化合物

フェニルボロン酸: 単一のフェニル基を持つ、より単純なボロン酸。

ビフェニルボロン酸: ホウ素原子に結合した2つのフェニル基が含まれています。

ナフチルボロン酸: フェニル基の代わりにナフチル基が含まれています。

独自性

[3-(3-フェニルフェニル)フェニル]ボロン酸は、複雑な芳香族構造のために独特です。これは、クロスカップリング反応における反応性と選択性を高めます。これは、高度に置換された芳香族化合物と先端材料の合成における貴重な試薬になります。

類似化合物との比較

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

Biphenylboronic Acid: Contains two phenyl groups attached to the boron atom.

Naphthylboronic Acid: Contains a naphthyl group instead of phenyl groups.

Uniqueness

[3-(3-phenylphenyl)phenyl]boronic acid is unique due to its complex aromatic structure, which provides enhanced reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of highly substituted aromatic compounds and advanced materials.

特性

分子式 |

C18H15BO2 |

|---|---|

分子量 |

274.1 g/mol |

IUPAC名 |

[3-(3-phenylphenyl)phenyl]boronic acid |

InChI |

InChI=1S/C18H15BO2/c20-19(21)18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,20-21H |

InChIキー |

REEVCLDEDONJPX-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC=C1)C2=CC=CC(=C2)C3=CC=CC=C3)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

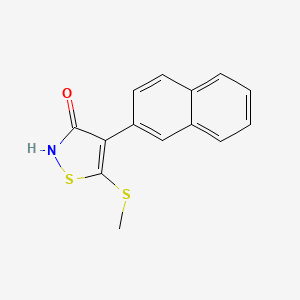

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)

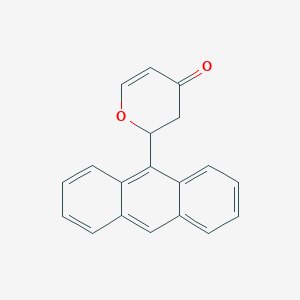

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)

![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)